

pazopanib pharmacology and molecular targets

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Compound Focus: Pazopanib

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Molecular Targets & Mechanism of Action

Pazopanib is a small molecule that inhibits receptor tyrosine kinases by competing with ATP for binding to the intracellular domain of these receptors [1]. The table below details its primary molecular targets and their roles in cancer.

Target	Reported IC50 (nM)	Primary Role in Cancer Pathogenesis
VEGFR-1	10 [2]	Angiogenesis [1] [2]
VEGFR-2	30 [2]	Major pathway for angiogenesis initiation and promotion [1]
VEGFR-3	47 [2]	Lymphangiogenesis [1]
PDGFR- β	84 [2]	Pericyte recruitment in tumor vessels [2]
c-Kit	74 [2]	Cell survival, self-renewal; mutated in some malignancies [1]
FGFR-1	140 [2]	Angiogenesis, cell survival, and proliferation [2] [3]
c-fms (CSF1R)	146 [2]	Mediates macrophage colony-stimulating factor signaling [1]

Preclinical studies suggest that beyond its anti-angiogenic effects, **pazopanib** may also exert direct antitumor effects. These include **inhibition of the Raf-MEK-ERK pathway** (MAPK signaling) and induction of **cell**

cycle arrest, as demonstrated in various human cancer cell lines [1] [3].

Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes the key pharmacokinetic parameters of **pazopanib**, which are critical for dosing and managing drug interactions [1].

Parameter	Description/Value
Recommended Dose	800 mg orally, once daily [1] [4]
Administration	On an empty stomach (at least 1 hour before or 2 hours after a meal) [1] [4]
Time to Max Concentration (Tmax)	~3.5 hours [1]
Elimination Half-life	~31.1 hours [1]
Protein Binding	>99% [1]
Metabolism	Primarily by cytochrome P-450 (CYP)3A4; also by CYP1A2 and CYP2C8 to a lesser degree [1]
Excretion	Primarily feces; renal elimination accounts for <4% of the dose [1]
Key Drug-Drug Interactions	Strong CYP3A4 inhibitors/inducers; grapefruit products; gastric acid-reducing agents (e.g., PPIs, H2 blockers) [4]

A phase I trial established that a once-daily dose of 800 mg achieves steady-state exposure, with higher doses not significantly increasing drug exposure [1] [3]. **Food** can double the mean maximum plasma concentration (Cmax) and area under the curve (AUC), and **crushing the tablet** also significantly alters its pharmacokinetics, hence the recommendation to swallow the tablet whole on an empty stomach [1].

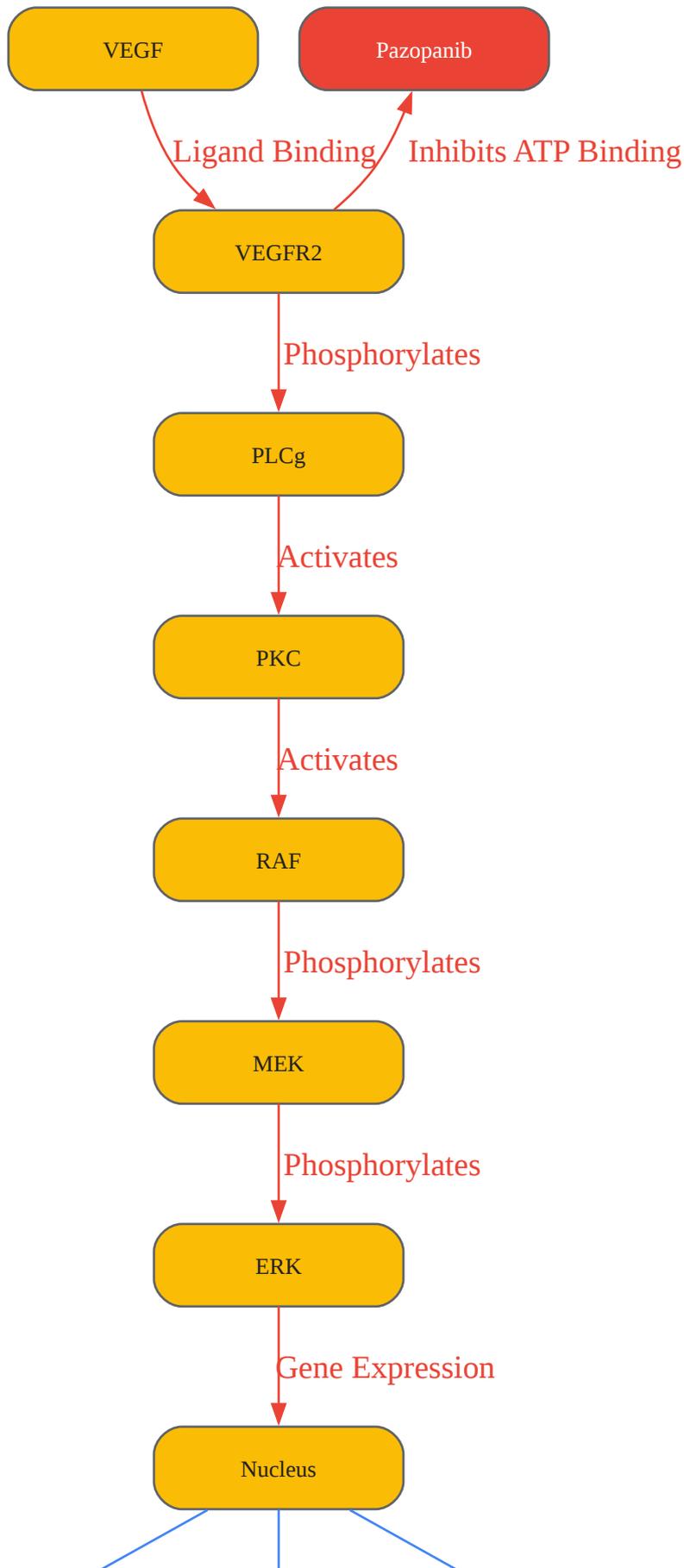
Key Experimental Methodologies

The foundational data on **pazopanib**'s pharmacology were derived from several standard preclinical and clinical experimental protocols.

- **In Vitro Kinase Assays:** These direct enzymatic assays were used to determine the half-maximal inhibitory concentration (IC50) of **pazopanib** against purified tyrosine kinase receptors, establishing its potency and selectivity profile [1] [3].
- **Cellular Assays in HUVECs:** Inhibition of **VEGF-induced VEGFR-2 phosphorylation** and **proliferation of Human Umbilical Vein Endothelial Cells (HUVECs)** were key pharmacodynamic measures. These assays confirmed the drug's anti-angiogenic activity at the cellular level [1] [2] [3].
- **In Vivo Xenograft Models:** Immunocompromised mice implanted with human tumor cell lines (e.g., from colon, lung, renal, breast, and prostate cancers) were used to demonstrate **pazopanib**'s dose-dependent inhibition of tumor growth. These studies helped correlate antitumor effect with the inhibition of VEGFR2 phosphorylation [1] [2] [3].
- **Phase I Clinical Trial (PK/PD):** A pivotal trial in 63 patients with refractory solid tumors established the safety, tolerability, and pharmacokinetic profile of **pazopanib** in humans. Pharmacodynamic assessments included measuring changes in plasma levels of cytokines and angiogenic factors (e.g., VEGF, IL-6, HGF) and using **dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI)** to observe reductions in tumor blood flow [1] [2] [3].

Primary Anti-Angiogenic Signaling Pathway

The following diagram, generated with Graphviz, illustrates **pazopanib**'s core mechanism of action in inhibiting the VEGF-driven angiogenic signaling pathway in endothelial cells.



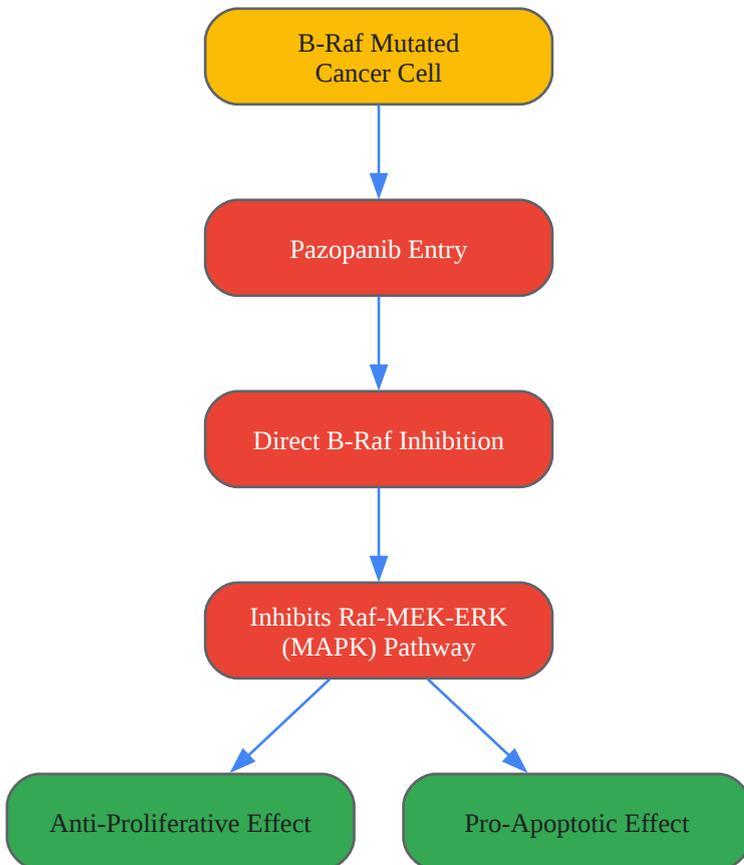


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Pazopanib inhibits VEGFR2 to block downstream signaling.

Direct Cellular Effect via MAPK Pathway

Emerging evidence indicates **pazopanib** can also directly target cancer cells, particularly those with specific mutations, as shown in the workflow below.



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Pazopanib directly inhibits the MAPK pathway in some cancer cells.

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